molecular formula C15H25NO4 B1403402 Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate CAS No. 1251022-90-8

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Cat. No.: B1403402
CAS No.: 1251022-90-8
M. Wt: 283.36 g/mol
InChI Key: ZPPOQRXOWKVNJV-UHFFFAOYSA-N
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Description

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.363. This compound is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The product is then isolated and purified using techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted products with new functional groups replacing the ethyl ester.

Scientific Research Applications

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit or activate enzymes, alter signal transduction pathways, or interact with nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-aza-spiro[2,4]heptane: A smaller spirocyclic compound with similar structural features.

    2-alkynyl aza-spiro[4,5]indole: A spirocyclic compound with an indole moiety and alkyne functional group

Uniqueness

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 5-azaspiro[3.4]octane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(10-11)7-6-8-16(15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPOQRXOWKVNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
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Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
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Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
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Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
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Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
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Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

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